REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7](I)=[CH:6][N:5]=[C:4]([NH2:9])[CH:3]=1.[CH3:10][N:11]1C(=O)CCC1>[C-]#N.[Zn+2].[C-]#N>[NH2:9][C:4]1[CH:3]=[C:2]([Cl:1])[C:7]([C:10]#[N:11])=[CH:6][N:5]=1 |f:2.3.4|
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Name
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tetrakistriphenylphosphine palladium (0)
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Quantity
|
0.46 g
|
Type
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reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=NC=C1I)N
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CN1CCCC1=O
|
Name
|
Zinc cyanide
|
Quantity
|
0.254 g
|
Type
|
catalyst
|
Smiles
|
[C-]#N.[Zn+2].[C-]#N
|
Control Type
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UNSPECIFIED
|
Setpoint
|
135 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
partitioned between EtOAc (30 mL) and aqueous ammonia solution (0.35%, 50 mL)
|
Type
|
CUSTOM
|
Details
|
The organic fraction was separated
|
Type
|
WASH
|
Details
|
washed successively with water (2×100 mL) and brine (30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
WASH
|
Details
|
Column chromatography (SiO2), eluting with 2:1 Petrol-EtOAc to 1:1 Petrol-EtOAc
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Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=C(C#N)C(=C1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |